DSPE-PEG-Folate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG), and folic acid (Folate). This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are often overexpressed on the surface of cancer cells . The combination of these three components allows for the creation of micelles or lipid bilayers that can encapsulate therapeutic agents, enhancing their stability and targeting capabilities .
Preparation Methods
The preparation of DSPE-PEG-Folate involves the chemical conjugation of DSPE, PEG, and folic acid. One common method includes the use of a chemical linker to attach folic acid to PEG, which is then conjugated to DSPE . The reaction typically involves the following steps:
Activation of PEG: PEG is activated using a coupling agent such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form PEG-NHS.
Conjugation with Folic Acid: The activated PEG-NHS is then reacted with folic acid to form PEG-Folate.
Attachment to DSPE: Finally, PEG-Folate is conjugated to DSPE to form this compound.
Industrial production methods often involve microfluidic synthesis, which allows for continuous-flow preparation of nanoscale liposomes functionalized with PEG and folate . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
DSPE-PEG-Folate undergoes several types of chemical reactions, including:
Amide Bond Formation: The primary reaction in the synthesis of this compound is the formation of an amide bond between the carboxyl group of folic acid and the amino group of PEG.
Oxidation and Reduction: While this compound itself is relatively stable, the encapsulated therapeutic agents may undergo oxidation or reduction reactions depending on their chemical nature.
Common reagents used in these reactions include NHS, EDC, and various solvents such as chloroform and methanol . The major products formed from these reactions are the conjugated this compound and any encapsulated therapeutic agents .
Scientific Research Applications
DSPE-PEG-Folate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Targeted Drug Delivery: this compound is extensively used in the development of targeted drug delivery systems.
Imaging Agents: The compound is also used in the development of imaging agents for cancer diagnosis.
Biological Research: This compound is used in biological research to study receptor-mediated endocytosis and the cellular uptake of nanoparticles.
Mechanism of Action
The mechanism of action of DSPE-PEG-Folate is based on its ability to target folate receptors, which are overexpressed on the surface of many cancer cells . Upon binding to these receptors, the compound is internalized via receptor-mediated endocytosis, allowing for the targeted delivery of encapsulated therapeutic agents . The PEG component enhances the solubility and stability of the compound, while the DSPE component facilitates the formation of micelles or lipid bilayers .
Comparison with Similar Compounds
DSPE-PEG-Folate is unique in its ability to target folate receptors, making it particularly useful for cancer therapy. Similar compounds include:
DSPE-PEG-Mannose: Targets mannose receptors on macrophages.
DSPE-PEG-Biotin: Targets biotin receptors, often used in biotin-avidin systems for targeted delivery.
DSPE-PEG-Antibody Conjugates: Targets specific antigens on the surface of cells, used in targeted immunotherapy.
Compared to these compounds, this compound offers the advantage of targeting folate receptors, which are commonly overexpressed in a variety of cancers, making it a versatile tool for cancer therapy .
Properties
Molecular Formula |
C63H104N9O15P |
---|---|
Molecular Weight |
1258.5 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1 |
InChI Key |
WMKPFLXUUODBKW-YVDOKXHJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.